molecular formula C18H13N3O2 B13075209 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 713514-51-3

2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No.: B13075209
CAS No.: 713514-51-3
M. Wt: 303.3 g/mol
InChI Key: IIYXFWJHKGQDLI-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features an indeno-pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step reactions. One common method is the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of the indeno-pyrimidine core through the construction of carbon-carbon and carbon-nitrogen bonds.

Industrial Production Methods

Techniques such as microwave irradiation and the use of green solvents like ethanol are commonly explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted indeno-pyrimidine derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

713514-51-3

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)indeno[1,2-d]pyrimidin-5-one

InChI

InChI=1S/C18H13N3O2/c1-23-11-8-6-10(7-9-11)15-14-16(21-18(19)20-15)12-4-2-3-5-13(12)17(14)22/h2-9H,1H3,(H2,19,20,21)

InChI Key

IIYXFWJHKGQDLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)C4=CC=CC=C4C3=O

Origin of Product

United States

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